5-amino-1-(3-oxo-3,4-dihydro-2-quinoxalinyl)-1H-pyrazol-4-yl cyanide
Overview
Description
5-amino-1-(3-oxo-3,4-dihydro-2-quinoxalinyl)-1H-pyrazol-4-yl cyanide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-oxo-3,4-dihydro-2-quinoxalinyl)-1H-pyrazol-4-yl cyanide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(3-oxo-3,4-dihydro-2-quinoxalinyl)-1H-pyrazol-4-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
5-amino-1-(3-oxo-3,4-dihydro-2-quinoxalinyl)-1H-pyrazol-4-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Research into its potential therapeutic effects includes studies on its activity against various diseases, such as cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-amino-1-(3-oxo-3,4-dihydro-2-quinoxalinyl)-1H-pyrazol-4-yl cyanide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and quinoxaline derivatives, such as:
- 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-amino-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
Uniqueness
What sets 5-amino-1-(3-oxo-3,4-dihydro-2-quinoxalinyl)-1H-pyrazol-4-yl cyanide apart is its unique combination of the pyrazole and quinoxaline rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
5-amino-1-(3-oxo-4H-quinoxalin-2-yl)pyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O/c13-5-7-6-15-18(10(7)14)11-12(19)17-9-4-2-1-3-8(9)16-11/h1-4,6H,14H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHGHHSMJFBJTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)N3C(=C(C=N3)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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